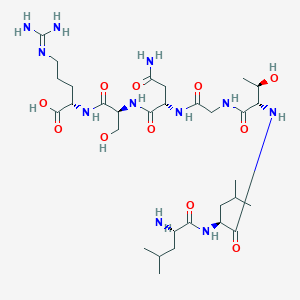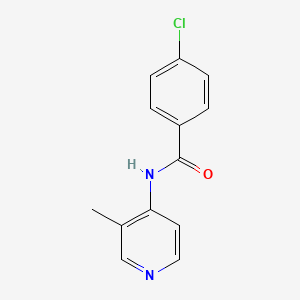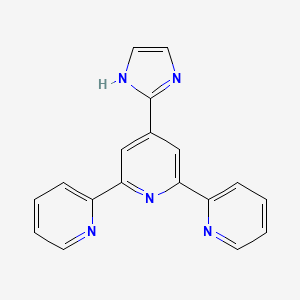![molecular formula C21H15ClFN3O3S B14197278 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea CAS No. 918493-25-1](/img/structure/B14197278.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea involves several steps. One common method includes the reaction of 3-(benzenesulfonyl)-5-chloroindole with 2-fluorophenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it useful in studying biological pathways and mechanisms.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to various biological effects. The compound also affects cellular pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea can be compared with other indole derivatives, such as:
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(3-fluorophenyl)urea: This compound has a similar structure but with a different position of the fluorine atom, which can lead to variations in its biological activity and chemical properties.
5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: This compound also contains a chloroindole moiety and has shown potent antitubercular activity.
The uniqueness of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
918493-25-1 |
|---|---|
Molecular Formula |
C21H15ClFN3O3S |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-13-10-11-17-15(12-13)19(30(28,29)14-6-2-1-3-7-14)20(24-17)26-21(27)25-18-9-5-4-8-16(18)23/h1-12,24H,(H2,25,26,27) |
InChI Key |
OUPBQJVIPQYNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


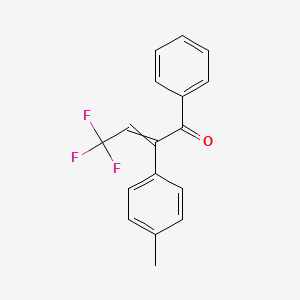
![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)
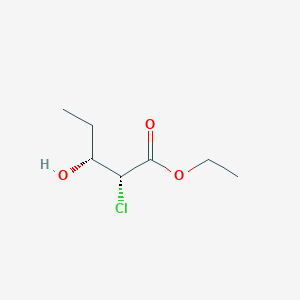
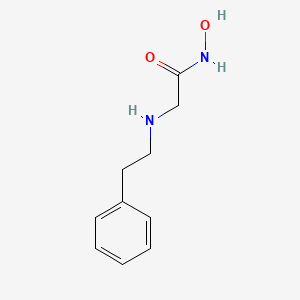
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
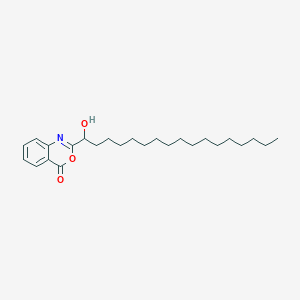
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
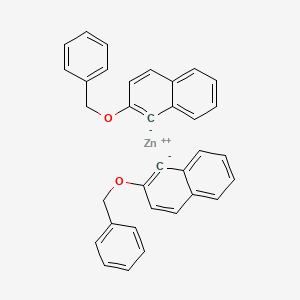
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
